molecular formula C12H14O5S B1145516 (2E)-3-[[(4-Methylphenyl)sulfonyl]oxy]-2-butenoic Acid Methyl Ester CAS No. 1029612-16-5

(2E)-3-[[(4-Methylphenyl)sulfonyl]oxy]-2-butenoic Acid Methyl Ester

Cat. No.: B1145516
CAS No.: 1029612-16-5
M. Wt: 270.30 g/mol
InChI Key: QBENOPMVGLDWSB-CSKARUKUSA-N
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Description

(2E)-3-[[(4-Methylphenyl)sulfonyl]oxy]-2-butenoic Acid Methyl Ester is an organic compound with the molecular formula C12H14O5S. It is characterized by the presence of a sulfonyl group attached to a butenoic acid ester, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[[(4-Methylphenyl)sulfonyl]oxy]-2-butenoic Acid Methyl Ester typically involves the reaction of 4-methylphenylsulfonyl chloride with methyl 2-butenoate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents like dichloromethane or toluene.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[[(4-Methylphenyl)sulfonyl]oxy]-2-butenoic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The sulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the sulfonyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various sulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-[[(4-Methylphenyl)sulfonyl]oxy]-2-butenoic Acid Methyl Ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-[[(4-Methylphenyl)sulfonyl]oxy]-2-butenoic Acid Methyl Ester involves its interaction with nucleophiles, leading to the formation of various derivatives. The sulfonyl group acts as an electrophile, making it susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[[(4-Methylphenyl)sulfonyl]oxy]-2-butenoic Acid Methyl Ester is unique due to its specific structural features, such as the presence of a butenoic acid ester and a sulfonyl group. These features confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis.

Properties

CAS No.

1029612-16-5

Molecular Formula

C12H14O5S

Molecular Weight

270.30 g/mol

IUPAC Name

methyl (E)-3-(4-methylphenyl)sulfonyloxybut-2-enoate

InChI

InChI=1S/C12H14O5S/c1-9-4-6-11(7-5-9)18(14,15)17-10(2)8-12(13)16-3/h4-8H,1-3H3/b10-8+

InChI Key

QBENOPMVGLDWSB-CSKARUKUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O/C(=C/C(=O)OC)/C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(=CC(=O)OC)C

Origin of Product

United States

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